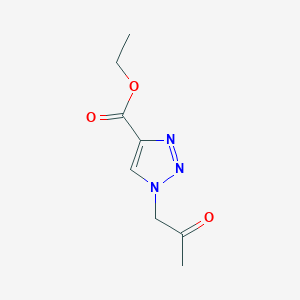![molecular formula C14H16N2O7 B1434443 [2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid CAS No. 1910797-59-9](/img/structure/B1434443.png)
[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid
Overview
Description
Scientific Research Applications
Novel Synthesis and Derivatives
Synthesis of Biologically Active Derivatives : A study explored the synthesis of imidazoles, thiazoles, benzoxazines, and quinazolines incorporated with the thiazolidinedione nucleus, demonstrating moderate antibacterial and antifungal activities (Youssef et al., 2015).
Organocatalytic Synthesis : Imidazol-1-yl-acetic acid has been used as an efficient, recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).
Anticancer Activity : Synthesis of 2,4-azolidinedione-acetic acids derivatives and their evaluation for anticancer activity revealed specific compounds with high selectivity for various leukemia cell lines (Kaminskyy et al., 2009).
Structural and Chemical Properties
Conformational Studies : Hydantoin-5-acetic acid, a compound structurally similar to "[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid", was crystallized to examine conformational preferences, providing insights into its structural characteristics (Gerhardt et al., 2012).
Synthesis of Imidazolidinone Derivatives : Research into the synthesis of 2-iminoimidazolidin-4-one derivatives, including (2-imino-5-oxo-imidazolidin-4-yl)acetic acid, has contributed to the understanding of the chemical properties of these compounds (Shestakov et al., 2007).
Bioactivity and Potential Applications
Antimicrobial Activity : Various studies have focused on the synthesis and evaluation of imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine derivatives, demonstrating their antimicrobial properties (Alegaon et al., 2011).
Fluorescence Properties : The synthesis of a fluorescent compound using a structurally related imidazolyl-acetic acid derivative and its application in selectively determining Co2+ ions highlight its potential in chemical sensing applications (Li Rui-j, 2013).
Anticonvulsant Activity : Research into the synthesis of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, a compound similar to "this compound", showed promise in anticonvulsant activity studies (El Kayal et al., 2019).
properties
IUPAC Name |
2-[2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c1-21-9-4-7(5-10(22-2)12(9)23-3)16-13(19)8(6-11(17)18)15-14(16)20/h4-5,8H,6H2,1-3H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSNPBUDUTMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)



![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)


![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)


